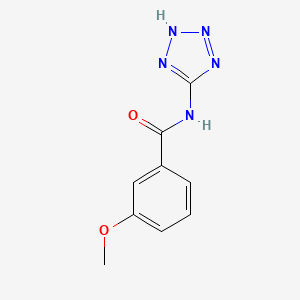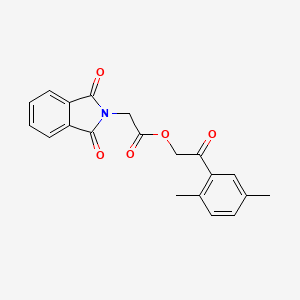![molecular formula C10H11ClN2O3 B10887641 ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate](/img/structure/B10887641.png)
ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a chlorine atom and a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-3-pyridinecarboxylic acid.
Reduction: Formation of ethyl 2-{[(2-chloro-3-pyridyl)methyl]amino}acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- ETHYL 2-{[(2-BROMO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(2-FLUORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(2-IODO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
Uniqueness
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent can enhance the compound’s stability and alter its electronic properties, making it distinct from its bromine, fluorine, or iodine analogs.
属性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
ethyl 2-[(2-chloropyridine-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-8(14)6-13-10(15)7-4-3-5-12-9(7)11/h3-5H,2,6H2,1H3,(H,13,15) |
InChI 键 |
ZQQDHFAYRYGGSS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C1=C(N=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)

![3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10887571.png)
![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887579.png)
![2-[(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10887581.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
![1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)



![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10887620.png)
![Ethyl 6-(chloromethyl)-4-[4-(dimethylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10887621.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10887626.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)
